Acoxatrine
Overview
Description
Scientific Research Applications
1. Tamoxifen and Cholesterol Esterification
- Study: "Tamoxifen Is a Potent Inhibitor of Cholesterol Esterification and Prevents the Formation of Foam Cells" (de Medina et al., 2004)
- Insight: Tamoxifen, primarily known for breast cancer treatment, inhibits ACAT and foam cell formation, which are crucial in the progression of coronary artery diseases.
2. Oxymatrine in Pancreatic Cancer
- Study: "Oxymatrine induces human pancreatic cancer PANC-1 cells apoptosis" (Ling et al., 2011)
- Insight: Oxymatrine, derived from a traditional Chinese herb, shows promise in inducing apoptosis in pancreatic cancer cells through the modulation of Bcl-2 and IAP families.
3. Atomoxetine and Memory Enhancement
- Study: "Procholinergic and memory enhancing properties of atomoxetine" (Tzavara et al., 2006)
- Insight: Atomoxetine, used for ADHD treatment, enhances cortical ACh levels and shows potential in improving memory and cognitive functions.
4. Endocrine-Disrupting Chemicals
- Study: "Endocrine-disrupting chemicals: an Endocrine Society scientific statement" (Diamanti-Kandarakis et al., 2009)
- Insight: This statement highlights the health threats posed by endocrine-disrupting chemicals, affecting various aspects of human health and disease.
5. Trends in Ethnopharmacology
- Study: "Trends in ethnopharmacology" (Gilani & Atta-ur-rahman, 2005)
- Insight: This paper discusses the growing interest in herbal products and their integration into modern medicine, highlighting the importance of validating traditional remedies.
6. Oxymatrine in Non-Alcoholic Fatty Liver Disease
- Study: "Oxymatrine attenuates hepatic steatosis in NAFLD rats" (Shi et al., 2013)
- Insight: Oxymatrine shows therapeutic effects in reducing hepatic steatosis in rats, suggesting potential applications in treating fatty liver diseases.
properties
IUPAC Name |
N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-phenylpiperidin-4-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-18(26)24-17-23(19-7-3-2-4-8-19)11-13-25(14-12-23)15-20-16-27-21-9-5-6-10-22(21)28-20/h2-10,20H,11-17H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWPNPUMDWOKAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCN(CC1)CC2COC3=CC=CC=C3O2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862398 | |
Record name | N-((1-(1,4-Benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acoxatrine | |
CAS RN |
748-44-7 | |
Record name | Acoxatrine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000748447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1-(1,4-Benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACOXATRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGS0KX75Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.